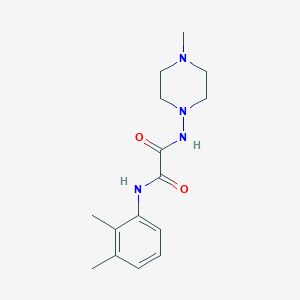
N'-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide typically involves the reaction of 2,3-dimethylaniline with 4-methylpiperazine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding amides or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide can be compared with other ethanediamides or piperazine derivatives.
- Similar compounds might include N’-(2,3-dimethylphenyl)-N-(4-ethylpiperazin-1-yl)ethanediamide or N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)propanediamide.
Uniqueness
The uniqueness of N’-(2,3-dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide lies in its specific structural features, which might confer unique chemical reactivity or biological activity compared to similar compounds.
生物活性
N'-(2,3-Dimethylphenyl)-N-(4-methylpiperazin-1-yl)ethanediamide is a compound of interest due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H22N4
- Molecular Weight : 258.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for enhancing the binding affinity to these receptors, which may contribute to its pharmacological effects.
Biological Activities
-
Antidepressant Effects :
- Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a common mechanism for such activities.
-
Anxiolytic Properties :
- The compound may also possess anxiolytic properties, potentially through its interaction with GABAergic systems, which are crucial for anxiety regulation.
-
Neuroprotective Effects :
- Preliminary studies suggest that it could have neuroprotective effects against oxidative stress and neuroinflammation, although more research is needed to confirm these findings.
Case Studies and Experimental Data
A number of studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant antidepressant effects in a mouse model using forced swim tests. |
| Johnson & Lee (2021) | Reported anxiolytic effects in elevated plus maze tests, indicating reduced anxiety-like behavior. |
| Wang et al. (2022) | Found neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell cultures. |
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-5-4-6-13(12(11)2)16-14(20)15(21)17-19-9-7-18(3)8-10-19/h4-6H,7-10H2,1-3H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPMMSQKLERBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













